molecular formula C14H16O2 B14272024 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione CAS No. 164733-28-2

1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione

Cat. No.: B14272024
CAS No.: 164733-28-2
M. Wt: 216.27 g/mol
InChI Key: ZAMWIZXRCHNHSB-UHFFFAOYSA-N
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Description

1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives, which undergo a series of functional group transformations such as alkylation, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration as a pharmaceutical agent or a precursor to drug candidates.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione: can be compared with other naphthalene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methano bridge, which can impart distinct chemical and physical properties compared to other naphthalene derivatives.

Properties

CAS No.

164733-28-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2,7,7-trimethyltricyclo[6.2.1.01,6]undeca-2,5-diene-4,9-dione

InChI

InChI=1S/C14H16O2/c1-8-4-9(15)5-12-13(2,3)10-6-14(8,12)7-11(10)16/h4-5,10H,6-7H2,1-3H3

InChI Key

ZAMWIZXRCHNHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C2C13CC(C2(C)C)C(=O)C3

Origin of Product

United States

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